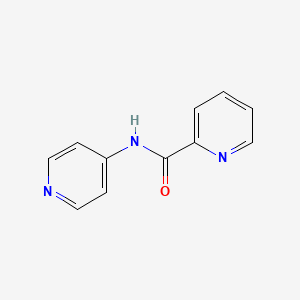

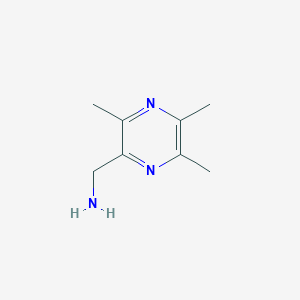

(3,5,6-Trimethylpyrazin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,5,6-Trimethylpyrazin-2-yl)methanamine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.213. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stroke Treatment

Recent advances in stroke treatment have focused on tetramethylpyrazine nitrones, including derivatives of ligustrazine, such as (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide. This compound has shown potent thrombolytic activity, free radicals scavenging power, non-toxicity, and blood-brain barrier permeability, making it a promising therapeutic agent for stroke (Marco-Contelles, 2020).

Neuroprotective Effects

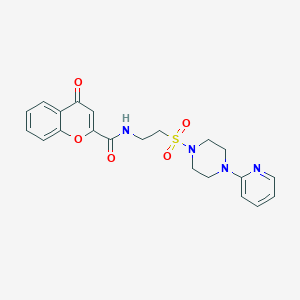

A ligustrazine derivative, (3,5,6-trimethylpyrazin-2-yl) methyl 3-methoxy-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate (T-VA), demonstrated neuroprotective effects on injured PC12 cells and in a rat model of ischemic stroke. It modulated nuclear transcription factor-κB/p65 and cyclooxygenase-2 expressions, leading to improved motor functions and reduced oxidative stress in stroke models (Li et al., 2015).

Antimicrobial Activities

New derivatives, such as certain azetidine and quinoline derivatives containing the (3,5,6-trimethylpyrazin-2-yl)methanamine moiety, have shown promising antimicrobial activities against various pathogenic strains. These compounds have been synthesized and characterized, indicating their potential as effective antibacterial and antifungal agents (Rao et al., 2013); (Thomas et al., 2010).

Catalytic Applications

Compounds with the this compound structure have been used in synthesizing complexes for catalytic applications. For instance, zinc(II) complexes bearing iminopyridines, including those with the trimethylpyrazin structure, were synthesized and shown to be effective in the ring-opening polymerization of lactides (Kwon et al., 2015).

Bone Disorders Treatment

A compound featuring the this compound moiety, identified through a high-throughput screening campaign, targeted the Wnt beta-catenin cellular messaging system for the treatment of bone disorders. This compound showed promising results in increasing trabecular bone formation rate in animal models (Pelletier et al., 2009).

Synthesis of Imidazopyrazines

In the field of organic chemistry, this compound derivatives have been used in the synthesis of imidazopyrazines. This approach utilizes the nitrogen atom's nucleophilicity in imidazoles for one-pot three-component synthesis, demonstrating the compound's versatility in organic synthesis (Galli et al., 2019).

Antitumor Activity

Derivatives of this compound, such as functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, have been studied for their antitumor activity against various human cancer cell lines, displaying promising cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Serotonin 5-HT1A Receptor Agonists

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds have been evaluated for ERK1/2 phosphorylation-preference and demonstrated robust antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Synthesis and Characterization of Schiff Bases

Schiff bases of 3-aminomethyl pyridine, including derivatives of this compound, have been synthesized and evaluated for anticonvulsant activity, showing potential as therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).

Mechanism of Action

Target of Action

The primary target of (3,5,6-Trimethylpyrazin-2-yl)methanamine is the nervous system . It has been found to have neuroprotective effects, which are crucial for effectively protecting the nervous system .

Mode of Action

This compound interacts with its targets by exhibiting protective effects against neurotoxicity in differentiated PC12 cells . This interaction results in promising neuroprotective activities, which are even more potent than ligustrazine .

Biochemical Pathways

It is known that the compound plays a role in the neuroprotection pathway, helping to protect nerve cells from damage .

Pharmacokinetics

It is known that ligustrazine, a related compound, has a rapid metabolism and short half-life

Result of Action

The molecular and cellular effects of this compound’s action include neuroprotection and vascular protection . These effects are important for effectively protecting the nervous system .

Properties

IUPAC Name |

(3,5,6-trimethylpyrazin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-6(2)11-8(4-9)7(3)10-5/h4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZIZKBRHBGPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)

![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)

![N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2526471.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2526476.png)

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526477.png)

![2-Chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2526481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)

![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)